Methyl 4-formyl-2-methylbenzoate CAS number 74733-23-6 properties
Methyl 4-formyl-2-methylbenzoate CAS number 74733-23-6 properties
An In-Depth Technical Guide to Methyl 4-formyl-2-methylbenzoate (CAS 74733-23-6)
Introduction: Unpacking a Versatile Synthetic Building Block
Methyl 4-formyl-2-methylbenzoate, registered under CAS number 74733-23-6, is a bifunctional aromatic compound of significant interest in synthetic organic chemistry. Its structure, featuring both an aldehyde and a methyl ester group, positions it as a highly versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, reactivity, and applications, with a focus on its utility in the fields of pharmaceutical and agrochemical development. The presence of ortho- and para-substituents on the benzene ring creates a unique electronic and steric environment, offering distinct reactivity profiles that can be strategically exploited in multi-step syntheses. It is frequently employed in the development of active ingredients for crop protection, the preparation of certain anti-inflammatory agents, and the production of specialty polymers and dyes.[1]
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound are critical for its handling, reaction setup, and purification. While extensive physical data such as melting and boiling points are not consistently reported in publicly available literature, key molecular and handling information has been compiled below.[2] Researchers should verify the properties of their specific batch via analytical testing.
Table 1: Core Properties of Methyl 4-formyl-2-methylbenzoate
| Property | Value | Source(s) |
| CAS Number | 74733-23-6 | [3][4][5][6][7] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][4][5][7] |
| Molecular Weight | 178.18 g/mol | [1][4][5] |
| Purity (Typical) | ≥95% | [4] |
| MDL Number | MFCD22380496 | [1][4] |
| InChIKey | LHJKZERUIPGPCK-UHFFFAOYSA-N | [5][8] |
| SMILES | O=C(OC)C1=CC=C(C=O)C=C1C | [4] |
| Recommended Storage | 2-8°C, under inert gas | [1][8] |
Reactivity Analysis: A Tale of Two Functional Groups
The synthetic utility of Methyl 4-formyl-2-methylbenzoate stems from the distinct reactivity of its aldehyde and methyl ester functionalities. The strategic manipulation of these groups is the cornerstone of its application.
-
The Aldehyde Group: The formyl group (-CHO) is a primary site for nucleophilic addition. It readily participates in reactions such as Wittig olefination, reductive amination to form secondary or tertiary amines, and condensation reactions to form imines or Schiff bases.[9] The electrophilicity of the aldehyde's carbonyl carbon is enhanced by the electron-withdrawing nature of the para-substituted methyl ester group, making it highly susceptible to nucleophilic attack.[10]
-
The Methyl Ester Group: The methyl ester (-COOCH₃) is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted to amides by reaction with amines, typically at higher temperatures. This group is generally less reactive than the aldehyde, allowing for selective chemistry to be performed on the formyl group while leaving the ester intact.
This differential reactivity allows for a stepwise synthetic approach, where the aldehyde can be modified first, followed by transformations of the ester, making it an invaluable building block for creating complex molecules with precise structural features.
Synthetic Pathways: A Conceptual Overview
While specific, peer-reviewed synthesis protocols for Methyl 4-formyl-2-methylbenzoate are not prominently detailed in the searched literature, its structure suggests logical synthetic routes based on established organic chemistry principles. The two most plausible methods are the selective oxidation of a methyl group and the esterification of a carboxylic acid.[11]
-
Oxidation of Methyl 2,4-dimethylbenzoate: This approach involves the selective oxidation of the methyl group at the 4-position (para to the ester) of Methyl 2,4-dimethylbenzoate. This is a challenging transformation as the other methyl group (at the 2-position) could also be oxidized. Achieving high selectivity would require carefully chosen reagents and reaction conditions that favor oxidation at the less sterically hindered para position.
-
Fischer Esterification of 4-Formyl-2-methylbenzoic Acid: A more direct and likely higher-yielding route is the acid-catalyzed esterification of 4-formyl-2-methylbenzoic acid with methanol.[11] This is a standard Fischer esterification reaction, which is typically efficient for creating methyl esters. The primary challenge in this route lies in the synthesis of the starting carboxylic acid itself.
Below is a conceptual diagram for the Fischer Esterification route.
Caption: Conceptual workflow for Fischer Esterification synthesis.
Applications and Experimental Protocols
The primary application of Methyl 4-formyl-2-methylbenzoate is as a versatile intermediate.[1] One documented use is in the synthesis of imines for potential incorporation into self-assembled monolayers (SAMs) on metal oxide surfaces, relevant for molecular electronics or sensing applications.[9]
Exemplary Protocol: Synthesis of an N-Benzyl Imine Derivative
This protocol describes a representative experimental workflow for a Schiff base condensation, a common reaction leveraging the aldehyde functionality. This procedure is a self-validating system; successful imine formation can be readily confirmed by the disappearance of the aldehyde proton and appearance of the imine proton in ¹H NMR spectroscopy, alongside the loss of water.
Objective: To synthesize N-(4-(methoxycarbonyl)-3-methylbenzylidene)aniline from Methyl 4-formyl-2-methylbenzoate and aniline.
Materials:
-
Methyl 4-formyl-2-methylbenzoate (1.0 eq)
-
Aniline (1.05 eq)
-
Anhydrous Toluene
-
Magnesium Sulfate (MgSO₄) or Molecular Sieves
-
Dean-Stark apparatus (optional, for larger scale)
Methodology:
-
Glassware Preparation: Ensure all glassware (a round-bottom flask, condenser) is oven-dried to remove residual moisture, which can hinder the reaction.
-
Reaction Setup: To the round-bottom flask, add Methyl 4-formyl-2-methylbenzoate (1.0 eq) and anhydrous toluene. Stir until the solid is fully dissolved.
-
Causality: Anhydrous solvent is critical to drive the equilibrium towards the product by preventing the hydrolysis of the imine product back to the starting materials.
-
-
Reagent Addition: Add aniline (1.05 eq) to the solution. A slight excess of the amine helps ensure the complete consumption of the limiting aldehyde.
-
Dehydration and Reflux: Fit the flask with a condenser. For larger scales, a Dean-Stark trap is used to azeotropically remove the water formed during the reaction. For smaller scales, adding a drying agent like anhydrous MgSO₄ or molecular sieves directly to the flask is effective. Heat the mixture to reflux.
-
Causality: Heating provides the activation energy for the reaction, while the continuous removal of water is essential to shift the reaction equilibrium to favor imine formation, in accordance with Le Châtelier's principle.
-
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A new spot corresponding to the more nonpolar imine product should appear, while the spot for the aldehyde starting material diminishes.
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter off the drying agent (if used). c. Remove the toluene solvent under reduced pressure using a rotary evaporator. d. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure imine.
Caption: Experimental workflow for imine synthesis.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with Methyl 4-formyl-2-methylbenzoate.
Hazard Identification:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][9]
-
Signal Word: Warning.[2]
Handling and Personal Protective Equipment (PPE):
-
Always handle this chemical in a well-ventilated area or a chemical fume hood.[2]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2]
-
Avoid breathing dust or vapors. Use respiratory protection if ventilation is inadequate.[2]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]
-
For long-term stability and to prevent oxidation of the aldehyde group, storage under an inert atmosphere (e.g., nitrogen or argon) is advised.[1]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[2]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
Conclusion
Methyl 4-formyl-2-methylbenzoate (CAS 74733-23-6) is a valuable and reactive intermediate whose utility is defined by its bifunctional nature. A thorough understanding of the differential reactivity of its aldehyde and ester groups allows chemists to design elegant and efficient synthetic routes to complex target molecules. While detailed public data on some of its physical properties is sparse, its chemical profile, applications as a building block, and safety requirements are well-established. Proper handling and storage are crucial to maintaining its purity and ensuring safe and reproducible experimental outcomes in research and development settings.
References
-
74733-23-6 | MFCD22380496 | Methyl 4-formyl-2-methylbenzoate . AA Blocks. Available at: [Link]
-
Methyl 4-formyl-2-methylbenzoate . MySkinRecipes. Available at: [Link]
-
Methyl 4-formyl-2-methylbenzoate . AOBChem USA. Available at: [Link]
Sources
- 1. Methyl 4-formyl-2-methylbenzoate [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. Methyl 4-forMyl-2-Methylbenzoate | 74733-23-6 [chemicalbook.com]
- 4. aablocks.com [aablocks.com]
- 5. echemi.com [echemi.com]
- 6. arctomsci.com [arctomsci.com]
- 7. aobchem.com [aobchem.com]
- 8. Methyl 4-formyl-2-methylbenzoate,74733-23-6-Amadis Chemical [amadischem.com]
- 9. 74733-23-6 | Methyl 4-formyl-2-methylbenzoate | Aryls | Ambeed.com [ambeed.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
